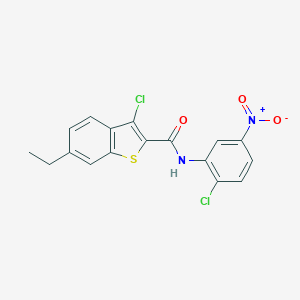
2-AMINO-7,7-DIMETHYL-1-(2-METHYL-5-NITROPHENYL)-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-AMINO-7,7-DIMETHYL-1-(2-METHYL-5-NITROPHENYL)-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound that belongs to the class of hexahydroquinolines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-7,7-DIMETHYL-1-(2-METHYL-5-NITROPHENYL)-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as substituted anilines, aldehydes, and nitriles.
Cyclization Reaction: The key step involves a cyclization reaction to form the hexahydroquinoline core. This can be achieved through a Povarov reaction, which is a multi-component reaction involving an aniline, an aldehyde, and an alkene.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Temperature and Pressure Control: Precise control of temperature and pressure to maintain optimal reaction conditions.
Purification Techniques: Implementation of purification techniques such as recrystallization, chromatography, and distillation to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-AMINO-7,7-DIMETHYL-1-(2-METHYL-5-NITROPHENYL)-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: Substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Solvents: Solvents like ethanol, methanol, and dichloromethane are often used to dissolve reactants and facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-AMINO-7,7-DIMETHYL-1-(2-METHYL-5-NITROPHENYL)-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with specific molecular targets and pathways. These might include:
Enzyme Inhibition: The compound could inhibit specific enzymes involved in disease pathways.
Receptor Binding: It might bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound could interfere with signal transduction pathways, affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Hexahydroquinoline Derivatives: Compounds with similar hexahydroquinoline cores but different substituents.
Nitro-substituted Compounds: Compounds with nitro groups that exhibit similar chemical reactivity.
Trimethoxyphenyl Derivatives: Compounds with trimethoxyphenyl groups that share similar biological activities.
Uniqueness
2-AMINO-7,7-DIMETHYL-1-(2-METHYL-5-NITROPHENYL)-5-OXO-4-(2,3,4-TRIMETHOXYPHENYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C28H30N4O6 |
|---|---|
Peso molecular |
518.6g/mol |
Nombre IUPAC |
2-amino-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C28H30N4O6/c1-15-7-8-16(32(34)35)11-19(15)31-20-12-28(2,3)13-21(33)24(20)23(18(14-29)27(31)30)17-9-10-22(36-4)26(38-6)25(17)37-5/h7-11,23H,12-13,30H2,1-6H3 |
Clave InChI |
GPQGVXXSBJTFAZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C3=C(C(C(=C2N)C#N)C4=C(C(=C(C=C4)OC)OC)OC)C(=O)CC(C3)(C)C |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C3=C(C(C(=C2N)C#N)C4=C(C(=C(C=C4)OC)OC)OC)C(=O)CC(C3)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(N-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]propanamide](/img/structure/B445355.png)
![N'-{3-[(4-chlorophenoxy)methyl]-4-methoxybenzylidene}-2-thiophenecarbohydrazide](/img/structure/B445358.png)
![ethyl 2-({[3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridin-2-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B445359.png)

![DIETHYL 4-{4-METHOXY-3-[(2-NITROPHENOXY)METHYL]PHENYL}-2-METHYL-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE](/img/structure/B445366.png)



![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-nitrobenzamide](/img/structure/B445373.png)
![2-(3-bromophenyl)-N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-4-quinolinecarbohydrazide](/img/structure/B445374.png)
![N'-[(Z)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FUROHYDRAZIDE](/img/structure/B445376.png)
![N-{4-[N-(1-naphthoyl)ethanehydrazonoyl]phenyl}cyclopentanecarboxamide](/img/structure/B445378.png)

![2-AMINO-1-(3,5-DICHLOROPHENYL)-4-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B445380.png)
